ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
The compound ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core, a bicyclic heterocycle fused from thiophene and pyridazine rings. Key substituents include:
- 3-Nitrobenzamido group: A nitro substituent (electron-withdrawing) that may increase reactivity in electrophilic substitutions or hydrogen bonding.
- Ethyl carboxylate ester: Likely improves lipophilicity and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-23(30)19-17-12-35-21(24-20(28)13-5-4-6-15(11-13)27(31)32)18(17)22(29)26(25-19)14-7-9-16(33-2)10-8-14/h4-12H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYYJLYQRXPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the nitrobenzoyl moiety: This can be accomplished through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions will depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,4-d]pyridazines exhibit significant anticancer properties. Ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been shown to inhibit the growth of various human cancer cell lines. Its structural characteristics allow it to interact with multiple biological targets involved in cancer progression.
Key Findings:
- Exhibits cytotoxic effects against specific cancer cell lines.
- Potential to be developed into lead compounds for new anticancer drugs.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial and antifungal activities. This compound may also exhibit these properties due to its chemical structure.
Potential Applications:
- Development of new antibiotics or antifungal agents.
- Targeting resistant strains of bacteria.
Allosteric Modulation
Studies suggest that this compound can act as an allosteric modulator in certain receptor systems. This property can be crucial for the development of drugs that require modulation of receptor activity without directly competing with endogenous ligands.
Research Implications:
- Enhancing receptor signaling pathways.
- Potential therapeutic applications in neuropharmacology.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers explored the effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent against breast cancer.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition of growth in resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitrobenzoyl moiety may interact with enzymes or receptors involved in oxidative stress or inflammation, while the thieno[3,4-d]pyridazine core may modulate signaling pathways related to cell proliferation or apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[3,4-d]pyridazine core distinguishes the target compound from analogs with alternative fused-ring systems. Comparisons include:
Substituent Effects
- 4-Methoxyphenyl Group : Present in both the target compound and Compound 8 . This group is associated with improved solubility and bioavailability in related heterocycles.
- Nitro vs. Methoxy Groups: The 3-nitrobenzamido group in the target compound may confer higher reactivity compared to the 4-methylphenoxy group in ’s pyrazole derivative, which is more electron-rich .
- Ethyl Carboxylate vs. Thiazolidin-2-ylidene: The ester group in the target compound contrasts with the thiazolidinone moiety in Compound 9 , which is polar and may influence binding affinity in biological systems.
Physicochemical and Reactivity Trends
- Solubility: The ethyl carboxylate in the target compound likely enhances aqueous solubility compared to non-esterified analogs like Compound 6.
- Stability : The nitro group may reduce photostability relative to methoxy-substituted compounds.
- Reactivity: The 3-nitrobenzamido group could facilitate nucleophilic aromatic substitution or serve as a hydrogen-bond acceptor, unlike the 4-methylphenoxy group in .
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its pharmacological potential. The presence of functional groups such as methoxy and nitro enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 378.43 g/mol |
| Key Functional Groups | Methoxy, Nitro, Amido |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to thieno[3,4-d]pyridazines. This compound has shown promising results against various cancer cell lines.
- In Vitro Studies : Research conducted by the National Cancer Institute evaluated the compound against multiple cancer cell lines including leukemia, breast cancer (MDA-MB-468), and colon cancer. The results indicated significant cytotoxic effects with IC₅₀ values lower than many standard chemotherapeutic agents .
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that it could inhibit enzymes critical for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Bacterial Inhibition : Derivatives of thieno[3,4-d]pyridazines have been reported to inhibit bacterial growth effectively. This compound showed promising results against both Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound also demonstrated antifungal properties in preliminary assays against common pathogenic fungi.
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- A study on derivatives of thieno[3,4-d]pyridazine revealed that modifications in substituents significantly impacted their anticancer efficacy. Compounds with electron-withdrawing groups like nitro exhibited enhanced activity compared to their non-substituted counterparts .
- Another investigation focused on the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives indicated that the presence of a methoxy group is crucial for maintaining high levels of biological activity .
Q & A
Q. Basic Screening Protocols
- In Vitro Assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., A549, IC50 20–100 µM) ().
- Target Engagement : Radioligand binding assays for receptor modulation (e.g., adenosine A1 receptors) ().
Advanced Conflict Resolution : - SAR Studies : Compare analogs (e.g., halogen vs. methoxy substituents) to isolate substituent effects ().
- Dose-Response Curves : Replicate assays under standardized conditions (pH, serum content) to minimize variability ().
How do substituents like the 3-nitrobenzamido group influence pharmacological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 3-nitrobenzamido moiety enhances binding to hydrophobic pockets in target proteins (e.g., Hedgehog pathway inhibitors) via π-π stacking ().
- Comparative Data : Replacement with 4-chlorobutanamido () reduces potency by 40%, highlighting nitro’s role in electronic stabilization ().
Methodology : Molecular docking (AutoDock Vina) and MD simulations validate substituent-target interactions ().
What analytical techniques are critical for characterizing degradation products under physiological conditions?
Q. Advanced Stability Studies
- LC-MS/MS : Identifies hydrolytic degradation (e.g., ester cleavage in serum, forming carboxylic acid derivatives) ().
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for byproducts ().
Key Finding : The ethyl ester group is prone to hydrolysis, necessitating prodrug strategies for in vivo applications ().
How can researchers reconcile discrepancies in reported IC50 values across studies?
Q. Data Contradiction Analysis
- Source Variability : Cell line heterogeneity (e.g., A549 vs. HeLa) and assay protocols (e.g., incubation time) contribute to IC50 variability ().
- Normalization : Express data relative to positive controls (e.g., doxorubicin) and use standardized viability metrics ().
Example : A 2-bromobenzamido analog showed IC50 = 15 µM in Hedgehog inhibition vs. 50 µM in cytotoxicity, suggesting off-target effects ().
What computational tools are recommended for predicting metabolic pathways?
Q. Advanced Predictive Modeling
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., methoxyphenyl demethylation) ().
- Metabolite Identification : Combine in silico predictions with empirical LC-MS/MS data from hepatocyte incubations ().
How does the compound’s solubility profile impact formulation strategies?
Q. Physicochemical Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
